molecular formula C21H17Cl2NO2 B5116896 N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide

N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide

Cat. No. B5116896
M. Wt: 386.3 g/mol
InChI Key: JTRZIXWYKLMRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide, also known as Benzilic acid benzyl ester or BBC, is a compound used in scientific research for its potential applications as an anti-cancer agent. The compound was first synthesized in the early 20th century and has since been the subject of numerous studies exploring its chemical and biological properties.

Mechanism of Action

The exact mechanism of action of N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide has been shown to have other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide in lab experiments is its potential as a novel anti-cancer agent. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide may include exploring its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies may be needed to optimize the compound's efficacy and minimize potential side effects.

Synthesis Methods

The synthesis of N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide involves the reaction of benzyl chloride with potassium hydroxide and benzilic acid in the presence of a solvent such as ethanol or methanol. The resulting compound is then purified through a series of filtration and recrystallization steps.

Scientific Research Applications

N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide has been studied for its potential anti-cancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c22-18-10-6-16(7-11-18)21(26,17-8-12-19(23)13-9-17)20(25)24-14-15-4-2-1-3-5-15/h1-13,26H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRZIXWYKLMRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.